2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
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Overview
Description
ML100 is a mesoporous aluminium-based metal-organic framework (MOF) known for its high surface area and unique structural properties. It is capable of adsorbing and encapsulating a wide range of molecules, making it a versatile material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML100 can be synthesized using a hydrothermal method, where aluminium nitrate and trimesic acid are mixed in a solvent such as water or ethanol. The mixture is then heated in an autoclave at elevated temperatures (typically around 150-200°C) for several hours to form the crystalline MOF .
Industrial Production Methods
In industrial settings, the production of ML100 involves scaling up the hydrothermal synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent composition to ensure consistent quality and yield. Post-synthesis, the material is often subjected to activation processes to remove any residual solvents and enhance its porosity .
Chemical Reactions Analysis
Types of Reactions
ML100 undergoes various chemical reactions, including:
Common Reagents and Conditions
Adsorption: Common gases adsorbed include carbon dioxide, methane, and hydrogen.
Catalysis: Reagents such as hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions are commonly used.
Major Products Formed
Scientific Research Applications
ML100 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ML100 exerts its effects is primarily through adsorption and catalysis. The aluminium centers and organic linkers within the MOF structure provide active sites for these processes. In adsorption, the high surface area and porosity allow for the capture of gases and molecules. In catalysis, the active sites facilitate the conversion of reactants to products through various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of ML100
ML100 is unique due to its specific pore size distribution and high surface area, which make it particularly effective for gas adsorption and catalysis. Its ability to be functionalized and modified further enhances its versatility in various applications .
Properties
Molecular Formula |
C12H11Cl2N3S |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3 |
InChI Key |
VRYFPFHGCPTRHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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